4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-piperazin-1-ylsulfonylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S.ClH/c14-11(15)9-1-3-10(4-2-9)18(16,17)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGUTIJGGJTLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then hydrolyzed to form the benzoic acid derivative, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: sulfonylation, hydrolysis, and salt formation. Reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Sulfonamide Formation via Nucleophilic Substitution
The sulfonyl group facilitates reactions with amines or heterocycles under mild conditions. For example:
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Reactants : Piperazine derivatives + 4-chlorosulfonylbenzoic acid
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Conditions : Dry dichloromethane (DCM), 0°C, triethylamine (TEA) as a base
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Mechanism : Nucleophilic attack by piperazine’s NH group on the electrophilic sulfur atom of the chlorosulfonyl benzoic acid.
Example Reaction :
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 72% (for analogous compound) | |
| Characterization | NMR, IR (SO stretch: 1344 cm) |
Hydrolysis of Protecting Groups
The ethyl carbamate or nitrile groups in precursor compounds undergo hydrolysis to yield free amines or carboxylic acids:
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Ethyl Carbamate Hydrolysis :
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 93% | |
| Purity | Confirmed by TLC (CHCl/MeOH/NH) |
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Nitrile Hydrolysis :
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 90% | |
| Purity | 99.8% (HPLC) |
Esterification and Saponification
The carboxylic acid group undergoes esterification or saponification for derivatization:
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Esterification :
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Reactants : 4-(Piperazin-1-ylsulfonyl)benzoic acid + Ethanol/H
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Conditions : Acid catalysis, reflux
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Product : Ethyl 4-(piperazin-1-ylsulfonyl)benzoate
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-
Saponification :
Amide Bond Formation
The carboxylic acid reacts with amines to form hydroxamic acids or amides:
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Reactants : 4-(Piperazin-1-ylsulfonyl)benzoic acid + Hydroxylamine
Example :
| Parameter | Value/Detail | Source |
|---|---|---|
| Biological Activity | HDAC6 inhibition (IC = 0.1–1.0 μM) |
Salt Formation and Neutralization
The hydrochloride salt reacts with bases to regenerate the free amine:
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Reactants : 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride + NaOH
Aromatic Electrophilic Substitution
The benzoic acid’s aromatic ring undergoes regioselective substitution:
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Nitration :
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Reactants : HNO/HSO
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Position : Meta to sulfonyl group due to electron-withdrawing effects
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Coordination Chemistry
The piperazine nitrogen and carboxylate oxygen act as ligands for metal ions:
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Example : Complexation with transition metals (e.g., Cu) for catalytic applications
Scientific Research Applications
The compound exhibits several notable biological activities, primarily due to its piperazine and sulfonamide functionalities. Here are some key areas where 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride has shown potential:
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Inhibition of Glycine Transporters :
- The compound has been identified as a potent inhibitor of GlyT-1, a glycine transporter implicated in various neurological disorders. Studies have demonstrated that it can increase glycine levels in the central nervous system, which may have implications for treating conditions like schizophrenia and other neuropsychiatric disorders .
- Cancer Research :
- Histone Deacetylase Inhibition :
- Antileishmanial Activity :
Case Study 1: GlyT-1 Inhibitors
A study focused on the synthesis and evaluation of a series of GlyT-1 inhibitors derived from this compound highlighted its ability to enhance glycine levels in vivo. The lead compounds exhibited favorable pharmacokinetic properties and significant potency against GlyT-1 with an IC50 value as low as 15.1 nM .
Case Study 2: Cancer Cell Cycle Arrest
In vitro assays demonstrated that certain derivatives induce S-phase arrest in various cancer cell lines. The compounds were evaluated for their ability to modulate epigenetic markers associated with tumor growth, providing insights into their potential as anticancer agents .
Case Study 3: Antileishmanial Activity
Research on this compound derivatives showed promising activity against Leishmania infantum and Leishmania amazonensis. The best-performing compounds exhibited IC50 values comparable to existing treatments but with lower cytotoxicity profiles .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperazin-1-ylsulfonyl)phenylacetic acid hydrochloride
- 4-(Piperazin-1-ylsulfonyl)benzamide hydrochloride
- 4-(Piperazin-1-ylsulfonyl)benzenesulfonamide hydrochloride
Uniqueness
4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride is unique due to its specific combination of a benzoic acid moiety and a piperazine ring, which provides a distinct set of chemical properties and biological activities. This combination allows for versatile applications in various fields of research and industry .
Biological Activity
4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a piperazine ring, which is known for its biological activity, and a benzoic acid moiety that may contribute to its pharmacological properties.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of HDACs. HDACs play a critical role in regulating gene expression by modifying histones, and their inhibition can lead to changes in cell cycle progression and apoptosis in cancer cells.
Targeted HDAC Inhibition
Research indicates that this compound selectively inhibits HDAC6 over HDAC1, with an IC50 range of 0.1–1.0 μM for HDAC6 and 0.9–6 μM for HDAC1. This selectivity is significant as it suggests potential therapeutic applications in cancer treatment where HDAC6 inhibition may be beneficial .
Biological Activities
The biological activities of this compound include:
- Antiproliferative Effects : Studies have shown that the compound induces cell cycle arrest in the S-phase in various cancer cell lines while having negligible effects on normal cells. This selective action highlights its potential as an anticancer agent .
- Induction of Apoptosis : Although apoptosis induction is minimal compared to controls, the ability to influence cell cycle dynamics suggests a complex interaction with cellular pathways involved in growth regulation .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Inhibition of Cancer Cell Growth : In vitro studies demonstrated that this compound effectively inhibited the growth of lung cancer cells while sparing normal cells, indicating its selective cytotoxicity .
- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the hydroxamic acid substituent could enhance HDAC inhibition. Compounds with para-substituted hydroxamic acids showed significant activity compared to their meta-substituted counterparts .
- Potential for Combination Therapy : Given its mechanism of action, this compound may be used in combination with other therapeutic agents to enhance anticancer efficacy. The modulation of epigenetic factors through HDAC inhibition presents a promising avenue for combination therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride?
Methodological Answer: The synthesis requires precise control of:
- Temperature : Reactions often proceed optimally between 60–80°C to avoid side products .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
- Reaction Time : Stepwise monitoring via TLC or HPLC is recommended to terminate reactions at >90% yield .
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies at pH 2–9 (using HCl/NaOH buffers) with HPLC monitoring. Instability is observed at extremes (pH <3 or >8) due to sulfonyl group hydrolysis .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, suggesting storage at ≤4°C in desiccated environments .
- Light Sensitivity : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) identifies photodegradation byproducts .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved binding affinity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., serotonin transporters) to identify key binding residues. Adjust substituents on the piperazine ring to optimize hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Use datasets of similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to predict bioactivity and guide synthetic priorities .
- Docking Studies : Compare binding poses with crystallographic data (e.g., PDB entries) to resolve steric clashes and improve selectivity .
Q. How should researchers address contradictory data in reported biological activities?
Methodological Answer:
- Meta-Analysis : Aggregate datasets from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (ANOVA, regression) to identify outliers or confounding variables (e.g., assay pH, cell line variability) .
- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Batch Reproducibility : Test multiple synthetic batches to rule out impurities (e.g., residual solvents, unreacted intermediates) as causes of variability .
Q. What strategies resolve low yields in large-scale syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., catalyst loading, stoichiometry) and identify critical factors .
- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer and reduce side reactions .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction control .
Comparative Analysis of Derivatives
Methodological Tools for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
